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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963

An In-Depth Technical Guide on the Preclinical Pharmacodynamics of SH1573

Introduction

SH1573 is a novel, orally bioavailable small-molecule inhibitor of mutant isocitrate
dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation commonly found in Acute
Myeloid Leukemia (AML).[1][2] AML is the most prevalent form of acute leukemia in adults, and
approximately 20% of patients harbor IDH2 mutations, which contribute to the pathogenesis of
the disease through the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1]
SH1573 has been developed as a targeted therapy to counteract the effects of this mutation.
This document provides a comprehensive overview of the preclinical pharmacodynamic
properties of SH1573, detailing its mechanism of action, in vitro and in vivo efficacy, and the
experimental protocols used for its evaluation. The data presented herein supported the
approval of SH1573 for clinical trials.[1][2]

Mechanism of Action

The enzyme isocitrate dehydrogenase 2 (IDH2) plays a crucial role in the citric acid cycle.
Mutations in IDH2, such as R140Q, confer a neomorphic enzymatic activity, causing the
reduction of a-ketoglutarate (a-KG) to 2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-
HG competitively inhibits a-KG-dependent dioxygenases, including histone and DNA
demethylases (like TET2), leading to widespread hypermethylation.[4][5] This epigenetic
alteration results in a block of myeloid differentiation, a hallmark of AML.[3][4]

SH1573 functions as a potent and selective allosteric inhibitor of the mIDH2 R140Q protein.[1]
[2] Molecular docking studies suggest that SH1573 binds to a novel allosteric site, distinct from
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the dimer interface targeted by the first-generation mIDH2 inhibitor enasidenib (AG-221).[2]
This unique binding mode may offer an advantage in overcoming potential resistance
mechanisms associated with mutations at the enasidenib binding site.[2] By inhibiting the
mutated enzyme, SH1573 effectively lowers the intracellular and systemic levels of 2-HG,
thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic
blasts into mature granulocytes.[1][2][4]
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Caption: Mechanism of SH1573 in mIDH2-mutated cells.

In Vitro Pharmacodynamics

The primary pharmacodynamic effect of SH1573 in vitro is the dose-dependent inhibition of 2-
HG production in cancer cell lines harboring IDH2 mutations. This activity leads to the induction
of cellular differentiation.

Quantitative Data: Inhibition of 2-HG Production

The inhibitory potency of SH1573 was assessed across various mIDH2 cell lines,
demonstrating strong and selective activity, particularly against the R140Q mutation.

Cell Line IDH2 Mutation ICs0 (2-HG Inhibition)
TF-1 R140Q 25.3 nmol/L[2]

U87-MG R140Q 0.27 umol/L[2]

U87-MG R172K 0.053 pmol/L[2]
SW1353 R172S 4.51 pmol/L[2]

Experimental Protocol: In Vitro 2-HG Inhibition Assay

e Cell Culture: Mutant IDH2 cell lines (e.g., TF-1, U87-MG) were cultured in appropriate media
supplemented with fetal bovine serum and antibiotics under standard conditions (37 °C, 5%
CO2).

o Compound Treatment: Cells were seeded into multi-well plates and allowed to adhere
overnight. Subsequently, cells were treated with a serial dilution of SH1573 or vehicle control
(DMSO) for a specified period (e.g., 72-96 hours).

e Metabolite Extraction: After incubation, the cell culture medium was collected, and
intracellular metabolites were extracted from the cells using a methanol/water solution.
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e 2-HG Quantification: The concentration of 2-HG in both the medium and cell lysates was
quantified using a sensitive analytical method, typically liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis: The 2-HG levels were normalized to the cell number or total protein content.
The half-maximal inhibitory concentration (ICso) was calculated by fitting the dose-response
data to a four-parameter logistic equation using appropriate software (e.g., GraphPad
Prism).

In Vivo Pharmacodynamics

The in vivo anti-tumor effects of SH1573 were evaluated in a patient-derived xenograft (PDX)
model of AML, which closely mimics human disease. The primary endpoints were the reduction
of 2-HG levels, induction of tumor cell differentiation, and overall survival.

; o . In Vivo Effi : el

Parameter Vehicle Control SH1573 (45 mglkg) AG-221 (45 mglkg)
o Prolonged (less
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SH1573)[2]
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Tumor Cell ) ) ] Increase in CD15*
) o Baseline increase in CD15%
Differentiation cells[2]
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High ] Reduction
Spleen, Bone Marrow) reduction[2]

Note: The primary efficacy of SH1573, similar to other mIDH2 inhibitors, is not achieved
through direct cytotoxicity or reduction in tumor burden, but by reversing the differentiation
block.[2]

Experimental Protocol: AML PDX Model Efficacy Study

* Model Generation: Patient-derived AML cells harboring the mIDH2 R140Q mutation were
intravenously implanted into immunodeficient mice (e.g., NOD/SCID).
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Tumor Engraftment: Engraftment was confirmed by monitoring the percentage of human
CD45+ (hCD45%) cells in the peripheral blood of the mice via flow cytometry.

Treatment Groups: Once sufficient engraftment was achieved, mice were randomized into
treatment cohorts: Vehicle control, SH1573 (at various doses, e.g., 45 mg/kg), and a
comparator arm (e.g., AG-221).

Drug Administration: The compounds were administered orally, once daily, for a defined
period (e.g., 18 days).[2]

Monitoring and Endpoints:
o Survival: Mice were monitored daily, and overall survival was recorded.
o Body Weight: Body weight was measured regularly as an indicator of toxicity.

o Pharmacodynamic Assessments: At the end of the treatment period (and at various time
points), samples of peripheral blood, spleen, and bone marrow were collected.

Sample Analysis:

o Flow Cytometry: Samples were analyzed to determine the proportion of differentiated
tumor cells (hCD45+ hCD15%) among the total human leukemic cell population (hCD45+).

o LC-MS/MS: 2-HG levels in plasma, spleen, and bone marrow were quantified to confirm
target engagement.
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Caption: Experimental workflow for the in vivo evaluation of SH1573.

Safety and Selectivity
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Preclinical safety assessments demonstrated that SH1573 is well-tolerated. It showed no
significant adverse effects on the respiratory, cardiovascular, or central nervous systems.[1][2]
Importantly, SH1573 exhibited a favorable drug-drug interaction profile, as it did not inhibit key
cytochrome P450 enzymes (like CYP2D6) or drug transporters (P-gp, OAT1, OCT2, MDR1),
suggesting a lower risk of interactions with co-administered medications compared to AG-221.

[2]

Conclusion

The preclinical pharmacodynamic profile of SH1573 demonstrates it to be a potent, selective,
and effective inhibitor of the mIDH2 R140Q enzyme. It successfully reduces the oncometabolite
2-HG, reverses the associated block in myeloid differentiation in vitro and in vivo, and prolongs
survival in a clinically relevant PDX model of AML.[1][2] Its distinct allosteric binding mechanism
and favorable safety profile highlight its potential as a valuable therapeutic agent for patients
with mIDH2-mutated AML.[2] These comprehensive preclinical studies provided a strong
rationale for its advancement into clinical development.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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